molecular formula C21H29NO B4955654 N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide

N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide

Cat. No.: B4955654
M. Wt: 311.5 g/mol
InChI Key: IHTDNNSQYYKQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide, also known as AM-1248, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This can have a variety of effects on physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its activation of the CB1 receptor. This can lead to a variety of effects on physiological processes, including pain relief, appetite stimulation, and mood enhancement. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist of this receptor. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide. One area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects. Finally, research on the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is also an area of interest.

Synthesis Methods

The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form 3-(4-methylphenyl)-1-adamantanamine. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantanamine with propanoyl chloride to form this compound.

Scientific Research Applications

N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug addiction, and pain management. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist of this receptor. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on various physiological processes.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1-adamantyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-3-19(23)22-14-20-9-16-8-17(10-20)12-21(11-16,13-20)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTDNNSQYYKQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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